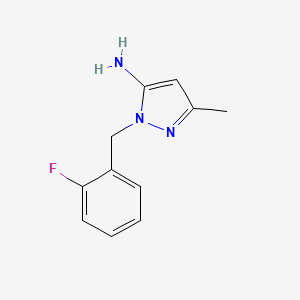

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 2-fluorobenzyl substituent at the N1 position and a methyl group at C3. This scaffold is of interest in medicinal chemistry due to the versatility of pyrazole amines in targeting enzymes and receptors. The fluorine atom at the ortho position of the benzyl group introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIFVJCFIWCRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 3-methyl-1H-pyrazole.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydride. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Industrial Production: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazoles.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorobenzyl Variants

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 1248617-48-2)

- Molecular Formula : C₁₁H₁₂FN₃

- Molar Mass : 205.23 g/mol

- Key Differences: The fluorine atom is at the meta position on the benzyl ring. The compound shares the same core structure but may exhibit distinct pharmacokinetic profiles due to fluorine positioning .

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₉F₂N₃

- Molar Mass : 209.20 g/mol

- Key Differences: Incorporates two fluorine atoms (positions 2 and 4), enhancing electronegativity and lipophilicity (logP ~1.8). The additional fluorine may improve membrane permeability but could reduce aqueous solubility. This compound has shown utility in kinase inhibition studies, though direct comparisons to the mono-fluorinated analog are lacking .

Substituted Benzyl Derivatives

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 91331-86-1)

- Molecular Formula : C₁₂H₁₅N₃O

- Molar Mass : 217.27 g/mol

- Key Differences: The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. However, the methoxy group may reduce metabolic stability due to susceptibility to oxidative demethylation .

3-Methyl-1-(2-phenoxybenzyl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₇H₁₇N₃O

- Molar Mass : 279.34 g/mol

- Key Differences: The phenoxy substituent introduces bulkiness and rigidity, which may limit conformational flexibility. Reported synthesis yields (34%) are lower than simpler benzyl analogs, suggesting steric challenges during synthesis .

Halogen-Substituted Analogs

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₀ClN₃

- Molar Mass : 207.66 g/mol

- Key Differences : Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance hydrophobic interactions. However, chlorine’s weaker electronegativity reduces electronic effects on the aromatic ring. This compound has been explored in antimicrobial studies but lacks direct comparative data .

Alkyl-Substituted Analogs

3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3)

- Molecular Formula : C₁₂H₁₅N₃

- Molar Mass : 201.27 g/mol

- However, the extended alkyl chain may introduce metabolic liabilities, such as oxidation at the benzylic position .

Structural and Functional Analysis

Electronic Effects

Steric Considerations

- Ortho vs. Meta-substituted analogs (e.g., 3-fluorobenzyl) offer reduced steric bulk .

- Phenoxy vs. Benzyl: Bulky substituents like phenoxybenzyl restrict rotational freedom, which may either enhance selectivity or reduce binding entropy .

Biological Activity

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11FN4

- Molecular Weight : 204.22 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Case Study : A study conducted by Abdellatif et al. demonstrated that several pyrazole derivatives showed high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM. These compounds were also evaluated for their safety profiles through histopathological examinations, revealing minimal degenerative changes in vital organs .

| Compound | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative A | 0.02 | 8.22 |

| Pyrazole Derivative B | 0.04 | 9.31 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies, particularly focusing on their ability to inhibit cancer cell proliferation.

- Research Findings : A recent study highlighted the effectiveness of certain pyrazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited promising growth inhibition rates comparable to standard chemotherapeutics .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | TBD |

| HCT-116 | TBD |

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cyclooxygenase Inhibition : The compound's ability to inhibit COX enzymes reduces the synthesis of pro-inflammatory mediators.

- Cell Cycle Regulation : Pyrazole derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

Safety and Toxicity

Safety evaluations are crucial for any potential therapeutic agent. Studies have indicated that certain pyrazole derivatives possess favorable safety profiles with low acute toxicity levels.

Toxicity Assessment

In vivo studies have reported LD50 values exceeding 2000 mg/kg for some compounds in this class, suggesting a relatively safe profile when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted propenones, hydrazines, and acetic/propionic acid under reflux conditions. Key intermediates, such as 1-acetyl/propyl-3-aryl-5-substituted pyrazolines, are characterized using IR, -NMR, and -NMR spectroscopy to confirm regioselectivity and functional group integrity. Elemental analysis ensures purity . For fluorobenzyl derivatives, nucleophilic substitution of 4-fluorobenzyl chloride with pyrazole-thiol intermediates under basic conditions (e.g., NaOH/KCO) is a common step .

Q. How is structural elucidation performed for pyrazole derivatives like this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving ambiguous structures, particularly to distinguish between positional isomers (e.g., 5-amine vs. 3-amine pyrazoles). For routine analysis, -NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) and coupling patterns help identify substitution patterns. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates amine (-NH) and fluorobenzyl (C-F stretch at ~1,200 cm) groups .

Q. What in vitro assays are typically used for initial biological screening of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Activity : Inhibition of COX-1/COX-2 enzymes via colorimetric assays (e.g., prostaglandin E quantification) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess IC values .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from substituent effects or assay variability. To address this:

- Comparative Studies : Synthesize analogs with systematic substituent variations (e.g., replacing 2-fluorobenzyl with 4-fluorobenzyl) and test under identical conditions .

- Dose-Response Analysis : Use nonlinear regression models to calculate precise EC values, reducing false negatives/positives .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinase inhibition) .

Q. What computational strategies optimize the synthesis route for scale-up?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) predict energy barriers for key steps (e.g., cyclization).

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .

Q. How does the 2-fluorobenzyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to fluorine’s electronegativity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Fluorine often reduces oxidative metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to compare binding percentages; fluorinated analogs typically show higher albumin affinity .

Q. What strategies validate the mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.

- Proteomics : SILAC labeling quantifies target protein expression changes.

- In Vivo Imaging : Fluorine-18 labeling enables PET tracking of compound biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.